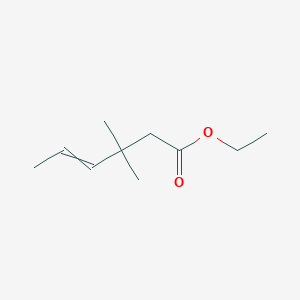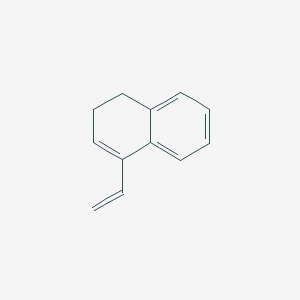
2H-Indazole, 2,5,6-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indazole, 2,5,6-trinitro-: is a nitrogen-containing heterocyclic compound with three nitro groups attached to the indazole ring Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2,5,6-trinitro- can be achieved through various methods. One common approach involves the nitration of 2H-indazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indazole ring.
Industrial Production Methods: Industrial production of 2H-Indazole, 2,5,6-trinitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Indazole, 2,5,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed:
Reduction: Formation of 2H-Indazole, 2,5,6-triamino-.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2H-Indazole, 2,5,6-trinitro- is used as a building block in the synthesis of more complex organic molecules. Its reactivity due to the presence of nitro groups makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents. Research has focused on developing new drugs based on the indazole scaffold for treating various infections and inflammatory conditions .
Medicine: Indazole derivatives, including those with nitro groups, are being investigated for their anticancer properties. The nitro groups can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, 2H-Indazole, 2,5,6-trinitro- is used in the production of dyes, pigments, and explosives
Wirkmechanismus
The mechanism of action of 2H-Indazole, 2,5,6-trinitro- and its derivatives involves interactions with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. For example, in anticancer applications, the compound may induce oxidative stress and DNA damage in cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 2H-Indazole, 3-nitro-
- 2H-Indazole, 4-nitro-
- 2H-Indazole, 5-nitro-
Comparison: 2H-Indazole, 2,5,6-trinitro- is unique due to the presence of three nitro groups, which significantly enhances its reactivity compared to mono- or di-nitro indazole derivatives. This increased reactivity makes it more versatile in chemical synthesis and potentially more potent in biological applications .
Eigenschaften
CAS-Nummer |
59601-94-4 |
|---|---|
Molekularformel |
C7H3N5O6 |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
2,5,6-trinitroindazole |
InChI |
InChI=1S/C7H3N5O6/c13-10(14)6-1-4-3-9(12(17)18)8-5(4)2-7(6)11(15)16/h1-3H |
InChI-Schlüssel |
KVUARTNXJNQJKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NN(C=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
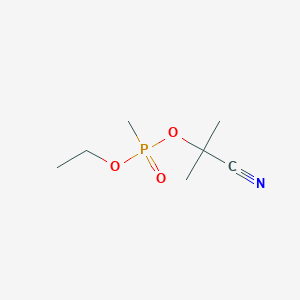
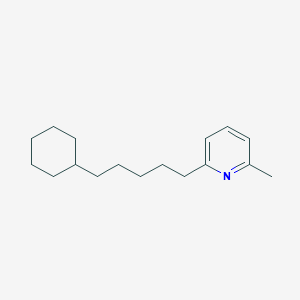
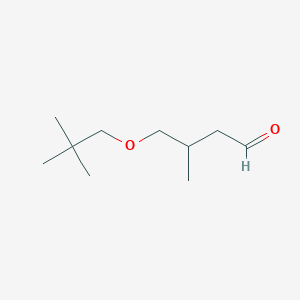
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
